5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
Description
5-Ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (CAS: 1105220-50-5) is a pyran-2-carboxamide derivative with the molecular formula C₁₄H₁₂FNO₄ and a molecular weight of 277.25 g/mol . Its structure features a pyran ring substituted with an ethoxy group at position 5, a 4-oxo moiety, and a carboxamide group linked to a 3-fluorophenyl aromatic ring. The 3-fluorophenyl group is a common pharmacophore in medicinal chemistry, often employed to enhance bioavailability, metabolic stability, or target binding affinity .
Properties
IUPAC Name |
5-ethoxy-N-(3-fluorophenyl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-2-19-13-8-20-12(7-11(13)17)14(18)16-10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJOPTVHOKZXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Ethoxy Group: This step may involve the use of ethylating agents under basic conditions.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorinated aromatic compounds.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with amines or amides under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical products. Its properties are leveraged in the design of functional materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
Receptor Binding: It may bind to receptors on the cell surface or within cells, triggering signaling cascades that result in physiological responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide with structurally or functionally analogous compounds, focusing on core heterocycles, substituents, and reported biological activities.
Structural Analogues with 3-Fluorophenyl Substitutions
Key Observations:
- Core Heterocycle Influence :
- The pyran core in the target compound contrasts with the imidazopyridazine in YPC-21817 and the triazole in antimicrobial derivatives. Pyran rings are associated with moderate polarity and metabolic stability, while imidazopyridazines and triazoles often enhance target binding through hydrogen-bonding interactions .
- The thiazolidine-2,4-dione moiety in YPC-21817 confers kinase inhibitory activity, highlighting the role of electron-withdrawing groups in enzyme interaction .
3-Fluorophenyl Substituent :
- The 3-fluorophenyl group is a shared feature across all compounds. In SARS-CoV-2 Mpro inhibitor 11b, this substituent improved inhibitory activity (IC₅₀: 40 nM vs. 53 nM for the cyclohexyl analogue 11a), suggesting fluorine’s role in enhancing hydrophobic interactions or electronic effects .
- In triazole derivatives, the 3-fluorophenyl group contributes to antimicrobial activity, possibly by modulating lipophilicity and membrane penetration .
- Functional Group Variations: The ethoxy group in the target compound may enhance solubility compared to bulkier substituents (e.g., tert-butyl in YPC-21867) . Carboxamide vs.
Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl
A pyrrole-3-carboxamide derivative with a 4-fluorophenyl group () exhibits distinct electronic properties due to the para-fluorine position, which may alter π-π stacking or dipole interactions compared to the meta-fluorine in the target compound. Positional isomerism often impacts pharmacokinetics; for example, 4-fluorophenyl groups are common in CNS drugs due to enhanced blood-brain barrier penetration .
Biological Activity
5-Ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the pyran-2-carboxamide class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide can be represented as follows:
Key Features:
- Ethoxy Group: Contributes to lipophilicity, enhancing membrane permeability.
- Fluorophenyl Moiety: May influence biological activity through electronic effects.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | 0.50 | Bactericidal |
| Compound B | 0.25 | 0.55 | Bactericidal |
| Compound C | 0.30 | 0.60 | Bacteriostatic |
Anticancer Activity
Research indicates that pyran derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide have shown promising results in inhibiting key signaling pathways involved in tumor growth.
Case Study:
A study investigated the effects of a related compound on colorectal carcinoma cells, showing a reduction in tumor growth rates when administered in vivo . The compound exhibited an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor progression .
The biological activity of 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial growth and cancer cell proliferation .
- Biofilm Disruption: The compound's ability to inhibit biofilm formation enhances its efficacy against resistant bacterial strains .
- Selective Targeting: The fluorinated phenyl group may enhance selectivity towards specific biological targets, potentially reducing off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
